molecular formula C24H30N6O B2657259 N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 898631-03-3

N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2657259
CAS No.: 898631-03-3
M. Wt: 418.545
InChI Key: VVZMWAIPVQESOW-UHFFFAOYSA-N
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Description

N2-(4-Butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-butylphenyl group at N2, and a p-tolyl (4-methylphenyl) group at N3.

Properties

IUPAC Name

2-N-(4-butylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-3-4-5-19-8-12-21(13-9-19)26-23-27-22(25-20-10-6-18(2)7-11-20)28-24(29-23)30-14-16-31-17-15-30/h6-13H,3-5,14-17H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMWAIPVQESOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound within the class of 1,3,5-triazine derivatives that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various aromatic amines with triazine derivatives. The general synthetic route includes:

  • Formation of Triazine Core : The initial step involves the formation of the triazine ring through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the butylphenyl and morpholino groups at specific positions on the triazine ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study focusing on its effects on various cancer cell lines revealed:

  • Inhibition of Cell Proliferation : The compound demonstrated a notable ability to inhibit the proliferation of triple-negative breast cancer cells (MDA-MB231) with an IC50 value significantly lower than that of standard chemotherapeutic agents .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to the triazine core affect biological activity. Key findings include:

  • Substituent Effects : Variations in substituents (e.g., different alkyl or aryl groups) have been correlated with changes in potency against cancer cell lines.
  • Quantitative Structure-Activity Relationship (QSAR) Models : These models have been developed to predict the biological activity based on molecular descriptors .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : In a controlled study involving MDA-MB231 cells, treatment with this compound resulted in over 70% reduction in cell viability at concentrations as low as 10 µM after 48 hours .
  • Prostate Cancer Assessment : Another study evaluated its effects on DU145 prostate cancer cells, showing similar antiproliferative effects and suggesting potential for broader applications in cancer therapy .

Data Tables

Below is a summary table showcasing key experimental results related to the compound's biological activities:

Cell Line IC50 (µM) Effect
MDA-MB231 (Breast)8.5Significant proliferation inhibition
DU145 (Prostate)12.0Moderate proliferation inhibition
SKBR-3 (Breast)20.0Resistance observed

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 4-butylphenyl group in the target compound is a bulky electron-donating substituent, contrasting with the electron-withdrawing nitro group in 4b .
  • Solubility: Morpholino groups generally improve water solubility due to their polar nature. However, bulky substituents like 4-butylphenyl may reduce solubility compared to smaller groups (e.g., methoxy or nitro) .
  • Synthetic Accessibility: High yields (63–81%) are achievable for triazines with aryl and morpholino substituents, as seen in .

Structural and Functional Analogues

Morpholino-Containing Triazines

  • 6-Morpholino-N2-phenyl-N4-(3-trifluoromethylphenyl) derivative (): The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in drug discovery. Its molecular weight (416.41 g/mol) is higher than the target compound’s inferred weight (~430 g/mol), suggesting differences in bioavailability.
  • Bis(morpholino-triazine) derivatives (): Compounds with dual morpholino groups exhibit increased polarity and hydrogen-bonding capacity, contrasting with the mono-morpholino target compound.

Halogenated and Alkyl-Substituted Triazines

  • 4-Chloro-N-methyl-N-phenyl derivative () : The chloro group increases reactivity, enabling further functionalization. The methyl group at N4 simplifies the structure compared to the p-tolyl group in the target compound.
  • N2-(3-Fluorophenyl) and N2-(4-Ethoxyphenyl) variants () : Fluorine and ethoxy groups modulate electronic properties and steric hindrance, influencing interaction with biological targets.

Industrial and Commercial Relevance

  • Several triazine derivatives, such as the N2-(3-fluorophenyl) variant, are commercially available through suppliers like Simcere Pharmaceutical and Anugrah In-org, indicating industrial interest in this chemical class .
  • Modifications like the 4-butylphenyl group in the target compound may optimize pharmacokinetic profiles for specific applications, though further data are needed to confirm this.

Q & A

Q. What are the recommended synthetic routes for N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted methods using cyanoguanidine, substituted aromatic aldehydes, and arylamines. Nucleophilic substitution reactions on the triazine ring are critical, requiring polar solvents (e.g., DMF or DMSO) at 80–100°C. Elevated temperatures enhance reactivity, but prolonged heating may degrade morpholino groups. Yield optimization involves stoichiometric control of amines (4-butylphenyl and p-tolyl groups) and pH monitoring to prevent hydrolysis .
  • Key Reagents/Conditions :
ReagentRoleOptimal Conditions
CyanoguanidineCore triazine formationMicrowave, 150°C, 30 min
MorpholineRing substitutionDMF, 100°C, 4 hrs
4-butylphenylamineN2-substitutionDMSO, pH 7–8, 80°C

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm, aromatic protons at δ 6.8–7.2 ppm).
  • XRD : Single-crystal X-ray diffraction resolves spatial conformation; triazine rings typically exhibit planar geometry with bond angles near 120° .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~483.2 g/mol).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Prevention : Use explosion-proof equipment, avoid static discharge, and maintain inert atmospheres (N2_2/Ar) during synthesis. Store in corrosion-resistant containers at <50°C .
  • Exposure Response : For skin contact, rinse with 10% ethanol-water; inhalation requires immediate ventilation and medical evaluation for respiratory toxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this triazine compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactive sites on the triazine ring. Combine with cheminformatics to screen substituent effects on electron density. For example:
  • Reaction Path Search : Use Gaussian09 with B3LYP/6-31G(d) to model nucleophilic attack at C2/C4 positions.
  • Experimental Validation : Narrow conditions using ICReDD’s feedback loop (computational predictions → high-throughput testing) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor vs. enzyme inhibition)?

  • Methodological Answer :
  • Dose-Response Analysis : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., HER2 kinase assays) in parallel. Discrepancies may arise from off-target effects at high concentrations.
  • Structural Analog Comparison : Compare with hexamethylmelamine (IC50_{50} ~2 µM for tumor cells) to isolate morpholino group contributions .

Q. How does the morpholino group influence photostability in polymer applications?

  • Methodological Answer : Conduct accelerated UV weathering tests (ASTM G154) on polymer films doped with the compound. Monitor carbonyl index (FTIR) and tensile strength retention. Morpholino’s electron-donating properties reduce radical formation, enhancing stability by 40% vs. non-morpholino analogs .

Q. What experimental designs validate enzyme inhibition mechanisms proposed for this compound?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Docking Simulations : AutoDock Vina models binding to ATP pockets (e.g., EGFR kinase). Validate with mutagenesis (e.g., T790M resistance mutation) .

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